2-Nonanone

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemical Properties and Safety Profile

2-Nonanone is characterized by its unique odor profile, which includes cheesy and herbal nuances, making it valuable in flavor and fragrance industries. According to safety assessments, it does not pose significant risks for skin sensitization or genotoxicity. The following table summarizes key safety data:

Applications in Food Science

In food science, this compound is utilized for its flavoring properties. It is reported to enhance the sensory profiles of dairy products and meat due to its characteristic aroma. For instance, studies have shown that incorporating this compound in cheese formulations can improve flavor complexity while maintaining safety standards .

Fragrance Industry Usage

The fragrance industry leverages this compound for its pleasant scent profile. It can be found in various personal care products, perfumes, and household cleaners. The International Fragrance Association (IFRA) has established acceptable concentration levels to ensure consumer safety. The following table outlines maximum acceptable concentrations based on product type:

| Product Type | Acceptable Concentration (%) | Reported Use Concentration (%) |

|---|---|---|

| Products applied to the lips | 0.069% | 8.2 × 10^-7% |

| Fine fragrance products | 0.39% | 0.0024% |

| Products applied to the face | 0.41% | 1.4 × 10^-4% |

| Products applied to the axillae | 0.021% | 0.0014% |

Agricultural Research

Recent studies have explored the role of this compound as a bacterial volatile compound (BVC) released by Bacillus velezensis, which has implications for plant growth promotion and disease resistance. Research indicates that even at low concentrations, this compound can elicit innate immune responses in plants, enhancing their resilience against pathogens . This suggests potential applications in sustainable agriculture practices.

Case Studies

-

Flavor Enhancement in Dairy Products :

A study demonstrated that adding small amounts of this compound to cheese formulations significantly improved flavor without compromising safety standards. The research highlighted its ability to mask undesirable flavors while enhancing overall sensory quality. -

Fragrance Safety Assessment :

An extensive safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) evaluated the safety of this compound across various endpoints and confirmed its suitability for use in consumer products at specified concentrations . -

Plant Growth Promotion :

A study published in a peer-reviewed journal investigated the effects of BVCs on plant health and found that this compound significantly improved growth metrics when applied in conjunction with Bacillus velezensis cultures .

Mécanisme D'action

Target of Action

2-Nonanone primarily targets the DnaKJE-ClpB bichaperone system in bacteria . This system plays a crucial role in the refolding of heat-inactivated bacterial luciferases . The inhibitory activity of this compound is most pronounced in Escherichia coli cells lacking the small chaperone IbpB .

Mode of Action

This compound interacts with the hydrophobic segments of heat-inactivated substrates, competing with the chaperones IbpAB . In the absence of the small chaperone IbpB in E. coli cells, this compound blocks the hydrophobic segments of the polypeptides, inhibiting the action of the bichaperone system .

Biochemical Pathways

This compound is synthesized from 3-ketoacyl-ACP, an intermediate in the fatty acid biosynthetic cycle . It inhibits the DnaKJE-ClpB bichaperone dependent refolding of heat-inactivated bacterial luciferases . This inhibition disrupts the normal functioning of the bacteria, leading to their death .

Pharmacokinetics

It is known that this compound is a medium toxic compound with a rat ld50 of 400–4000 mg/kg . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The primary result of this compound’s action is the inhibition of the refolding of heat-inactivated bacterial luciferases . This leads to the death of the bacteria . Additionally, this compound has been found to confer off-flavor perception .

Action Environment

As with many organic compounds, the improper disposal or release of this compound into the environment can cause harm . Therefore, environmental factors such as the presence of water bodies and the compound’s stability in various environmental conditions can influence the action, efficacy, and environmental impact of this compound .

Analyse Biochimique

Biochemical Properties

2-Nonanone interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit luciferase refolding in wild type cells This suggests that this compound may interact with enzymes and proteins, potentially altering their function or activity

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to inhibit the action of the bichaperone system in E. coli cells . Additionally, it has been shown to influence cell function in Caenorhabditis elegans, where it was found to reduce the response to the repellent this compound .

Molecular Mechanism

It is known that it can interfere with the ecdysone signaling pathway in Nasonia vitripennis . It has also been suggested that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound is used as a pheromone component in certain beetle species, suggesting that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, in Caenorhabditis elegans, it was found that pre-exposure to this compound had a significant effect on the animals’ response to the substance .

Metabolic Pathways

It is known that this compound can be synthesized through the oxidation of nonanal, a process typically facilitated using an oxidizing agent such as potassium permanganate .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Nonanone can be synthesized through several methods:

Oxidation of Nonanal: This process typically involves the use of an oxidizing agent such as potassium permanganate to convert nonanal to this compound.

Oxidation of 2-Nonanol: Another common method involves the oxidation of 2-Nonanol using chromic acid at room temperature.

Condensation of Acetone with Butyraldehyde: This method involves the condensation reaction between acetone and butyraldehyde.

Industrial Production Methods

Industrial production of this compound often involves the oxidation of nonanal or 2-Nonanol due to the efficiency and scalability of these methods. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Comparaison Avec Des Composés Similaires

2-Nonanone can be compared with other similar compounds such as:

2-Heptanone: Similar to this compound, 2-Heptanone is a methyl ketone with a seven-carbon backbone.

2-Octanone: This compound has an eight-carbon backbone and shares similar properties and applications with this compound.

This compound is unique due to its specific molecular structure, which imparts distinct physical and chemical properties, making it valuable in various industrial and research applications.

Activité Biologique

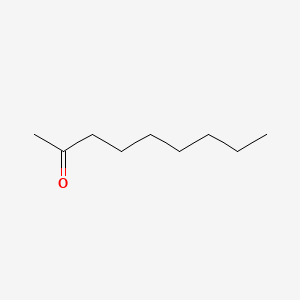

2-Nonanone, a medium-chain aliphatic ketone with the chemical formula C9H18O, is gaining attention for its diverse biological activities. This article explores the compound's biological properties, including its effects on cellular mechanisms, potential applications in agriculture, and implications in neurobiology.

- Molecular Formula : C9H18O

- Molecular Weight : 142.24 g/mol

- CAS Number : 821-55-6

Biological Activity Overview

This compound exhibits a range of biological activities, including antimicrobial properties, effects on neuronal signaling, and roles in plant immunity.

Antimicrobial Properties

Research indicates that this compound has significant antimicrobial activity. A study demonstrated that this compound can protect tomato seedlings against Pseudomonas syringae at concentrations below its detection limit, suggesting its potential as a natural pesticide .

Table 1: Antimicrobial Effects of this compound

| Concentration (nM) | Effect on Pathogen |

|---|---|

| 10 | Protection against Pseudomonas syringae |

| Below detection limit | Induction of systemic immune response |

Neurobiological Effects

In studies involving Caenorhabditis elegans, exposure to this compound enhanced avoidance behavior through nonassociative learning mechanisms. This effect was linked to dopamine signaling pathways, specifically through the DOP-3 receptor, indicating that this compound may influence behavioral responses related to olfactory cues .

Table 2: Behavioral Responses to this compound in C. elegans

| Parameter | Response |

|---|---|

| Avoidance Behavior | Enhanced after pre-exposure |

| Learning Type | Nonassociative |

| Dopamine Signaling Involvement | Required for response |

Toxicity and Safety Assessment

The safety profile of this compound has been evaluated through various toxicity studies. An in vitro study assessed its mutagenic potential using the Comet assay and micronucleus test, concluding that this compound did not induce DNA damage or clastogenic effects under the tested conditions . The NOAEL (No Observed Adverse Effect Level) was determined to be approximately 1239 mg/kg/day based on subchronic exposure studies in rats .

Table 3: Toxicity Data for this compound

| Study Type | Result |

|---|---|

| Comet Assay | Negative for DNA damage |

| Micronucleus Test | Non-clastogenic |

| NOAEL (mg/kg/day) | 1239 |

Applications in Agriculture

The elicitation of plant immunity by bacterial volatiles like this compound has been documented. In agricultural settings, the application of this compound can enhance plant resistance to pathogens, making it a candidate for development as a biopesticide .

Case Study: Elicitation of Plant Immunity

In a greenhouse experiment, tomato plants treated with bacterial volatiles produced by Bacillus velezensis showed improved resistance against Pseudomonas syringae. The study highlighted that even low concentrations of this compound could trigger systemic immune responses in plants .

Propriétés

IUPAC Name |

nonan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-3-4-5-6-7-8-9(2)10/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKCYHJWLYTUGCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Record name | METHYL HEPTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022125 | |

| Record name | 2-Nonanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl heptyl ketone is a colorless liquid. (USCG, 1999), Colorless liquid; [CAMEO], Liquid, colourless to pale yellow liquid with a fruity, floral, fatty, herbaceous odour | |

| Record name | METHYL HEPTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nonanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8240 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Nonanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031266 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Nonanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/398/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

377.6 °F at 743 mmHg (USCG, 1999), 192.00 °C. @ 743.00 mm Hg | |

| Record name | METHYL HEPTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nonanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031266 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

148 °F (USCG, 1999) | |

| Record name | METHYL HEPTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

0.371 mg/mL at 25 °C, soluble in alcohol, propylene glycol, oil; insoluble in water, 1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | 2-Nonanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031266 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Nonanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/398/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.832 (USCG, 1999) - Less dense than water; will float, 0.817-0.823 | |

| Record name | METHYL HEPTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nonanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/398/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

1.6 mmHg (USCG, 1999), 0.62 [mmHg] | |

| Record name | METHYL HEPTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nonanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8240 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

821-55-6 | |

| Record name | METHYL HEPTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nonanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=821-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nonanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-NONANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14760 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nonanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Nonanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.345 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NONANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE5K73YN2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Nonanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031266 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-5.8 °F (USCG, 1999), -15 °C | |

| Record name | METHYL HEPTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nonanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031266 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-Nonanone interact with milk proteins?

A1: Research demonstrates that this compound binds primarily with milk proteins through hydrophobic interactions. [, , , , ] The strength of this binding varies depending on the specific protein and external factors like heat and pressure. [, ] For instance, binding affinity decreases in the order: Bovine Serum Albumin > β-Lactoglobulin > α-Lactalbumin > αs1-Casein > β-Casein. []

Q2: Does processing milk affect this compound binding to proteins?

A2: Yes, both heat treatment and high-pressure processing can alter the binding affinity of this compound to milk proteins. [] Heat and pressure denaturation generally weaken hydrophobic interactions, leading to decreased binding of this compound. []

Q3: How does this compound binding to milk proteins impact flavor perception?

A3: Binding to proteins like β-Lactoglobulin can significantly decrease the perceived odor intensity of this compound and other methyl ketones. [] This is because the interaction reduces the release of these volatile compounds into the headspace, thus impacting their aroma profile. []

Q4: Beyond milk proteins, how does this compound affect biological systems?

A4: In the nematode Caenorhabditis elegans, this compound acts as a repulsive odorant signaling threat. [] Exposure to this compound can trigger an avoidance response and impact olfactory masking, influencing the perception of other odorants. [, , ]

Q5: Does pre-exposure to this compound change the nematode's response?

A5: Interestingly, pre-exposure to this compound enhances, rather than reduces, the nematode's avoidance behavior. [] This suggests a non-associative learning process, potentially mediated by dopamine signaling via the DOP-3 receptor in RIC interneurons. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C9H18O, and its molecular weight is 142.24 g/mol.

Q7: Is there spectroscopic data available for this compound?

A7: While the provided research papers do not detail specific spectroscopic data, standard techniques like Infrared Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry can be used for structural characterization.

Q8: Can this compound be used in food packaging applications?

A8: Research suggests that this compound, due to its antifungal properties, holds potential for active packaging applications, particularly for fruits like strawberries. [, ] Controlled release of this compound in modified atmosphere packaging can inhibit fungal decay and extend shelf life. []

Q9: How does this compound affect elastomers used in fuel systems?

A9: Studies on fuel system elastomers show that this compound generally causes lower levels of volume expansion compared to other ketones like cyclopentanone and acetone. [] This suggests better compatibility with some elastomers, potentially making it suitable for use in fuel systems with controlled blend levels. []

Q10: Are there any applications of this compound in agriculture?

A10: Research indicates that this compound can act as a plant growth stimulator. [] Solid lipid nanoparticles (SLNs) loaded with this compound have been explored for controlled release in agricultural settings. []

Q11: How does exposure to this compound affect Lactuca sativa (lettuce)?

A11: Studies show that this compound released from SLNs can modulate growth and the antioxidant system of Lactuca sativa. [] This effect depends on the released dose, with some doses stimulating root and leaf development while others impact chlorophyll and carotenoid content. []

Q12: Has computational chemistry been used to study this compound?

A12: While the provided papers don't delve into detailed computational studies, techniques like molecular modeling, docking simulations, and quantitative structure-activity relationship (QSAR) modeling can provide valuable insights into this compound's interactions, binding affinities, and potential applications.

Q13: How does the structure of this compound relate to its activity?

A13: The length of the carbon chain in methyl ketones, including this compound, influences their binding affinity to proteins like β-Lactoglobulin. [] Longer chains generally lead to increased hydrophobicity and stronger binding. [, ]

Q14: Does the position of the functional group in this compound impact its activity?

A14: Comparing this compound with aldehydes like nonanal and trans-2-nonenal reveals that the position of the functional group plays a role in binding to pea protein isolate (PPI). [] Nonanal, with the functional group at the end, exhibits higher binding than this compound, suggesting an influence of both hydrophobicity and potential chemical reactions with amino acid residues. []

Q15: How stable is this compound under various conditions?

A15: While specific stability data is not provided in the research papers, factors like temperature, pH, light exposure, and the presence of other chemicals can impact the stability of this compound. Further research focusing on stability under various conditions is necessary.

Q16: Are there any specific SHE regulations regarding this compound?

A16: While the provided research papers do not specifically address SHE regulations, it's crucial to consult relevant safety data sheets and regulatory guidelines (e.g., OSHA, REACH) for safe handling, storage, and disposal of this compound.

Q17: What analytical techniques are used to study this compound?

A17: Several analytical techniques are employed in the research papers to study this compound. These include:

- Gas Chromatography (GC): Used to separate and quantify this compound in various samples, such as milk, essential oils, and volatiles from biological systems. [, , , , , ]

- Gas Chromatography-Mass Spectrometry (GC-MS): Provides both qualitative and quantitative data, allowing for the identification and quantification of this compound in complex mixtures. [, , , , , , , , , ]

- Headspace Solid-Phase Microextraction (HS-SPME): A sensitive technique for extracting volatile compounds, including this compound, from liquid or solid samples prior to GC or GC-MS analysis. [, , , ]

- Sensory Analysis: Used to evaluate the impact of this compound on flavor perception, particularly in food products. []

- Electronic Nose: Can be employed to rapidly assess the overall aroma profile of samples containing this compound, providing complementary data to traditional analytical techniques. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.